

The Structure-Activity Relationship of hDHODH-IN-14: A Technical Guide

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Compound of Interest

Compound Name: hDHODH-IN-14

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This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a series of potent human dihydroorotate dehydrogenase (hDHODH) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of medicinal chemistry, oncology, and immunology.

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, which have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[1] Consequently, hDHODH has emerged as a promising therapeutic target for the treatment of various cancers, autoimmune disorders, and viral infections.[2][3] This guide focuses on the SAR of a series of acrylamide-based hDHODH inhibitors, providing insights into the structural modifications that influence their inhibitory potency.[4]

Core Structure and Numbering

The core structure of the acrylamide-based hDHODH inhibitors discussed in this guide is presented below. The systematic numbering is used to describe the modifications in the subsequent SAR tables.

Image of the core acrylamide-based hDHODH inhibitor structure with key positions for substitution highlighted.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for the acrylamide-based hDHODH inhibitors. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC₅₀) against the hDHODH enzyme.

Table 1: Modifications of the Phenyl Ring (Part A)

Compound	R1	R2	R3	R4	R5	hDHODH IC ₅₀ (nM)
1a	H	H	H	H	H	>10000
1b	F	H	H	H	H	2450
1c	Cl	H	H	H	H	1870
1d	Br	H	H	H	H	1560
1e	H	F	H	H	H	3420
1f	H	Cl	H	H	H	2980
1g	H	H	F	H	H	>10000
1h	H	H	Cl	H	H	8760

Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.

Table 2: Modifications of the Benzoic Acid Moiety (Part B)

Compound	R6	hDHODH IC50 (nM)
2a	H	1560
2b	5-F	890
2c	5-Cl	1230
2d	5-Br	1310
2e	4,5-diF	450

Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.

Table 3: Modifications of the Acrylamide Linker

Compound	R7	R8	hDHODH IC50 (nM)
3a	H	H	1560
3b	CH3	H	980
3c	H	CH3	>10000

Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.

Table 4: Optimized Lead Compounds

Compound	R1	R2	R3	R4	R5	R6	R7	hDHO DH IC50 (nM)
42	Br	H	H	H	H	5-F	CH3	41
53	Cl	H	H	H	H	4,5-diF	CH3	44
54	Br	H	H	H	H	4,5-diF	CH3	32
55	I	H	H	H	H	4,5-diF	CH3	42

Data from this table is derived from a study on acrylamide-based hDHODH inhibitors, highlighting the most potent compounds identified.[\[4\]](#)

Experimental Protocols

hDHODH Enzyme Inhibition Assay

The inhibitory activity of the compounds against hDHODH was determined using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).

- Reagents and Materials:
 - Recombinant human DHODH (hDHODH)
 - Dihydroorotate (DHO)
 - Coenzyme Q10 (CoQ10)
 - 2,6-dichloroindophenol (DCIP)
 - Triton X-100
 - Tris-HCl buffer (pH 8.0)
 - Test compounds dissolved in DMSO
- Assay Procedure:
 1. The assay is performed in a 96-well plate format.
 2. A reaction mixture is prepared containing Tris-HCl buffer, Triton X-100, CoQ10, and DCIP.
 3. Test compounds at various concentrations are added to the wells.
 4. Recombinant hDHODH enzyme is added to the mixture and pre-incubated for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
 5. The reaction is initiated by the addition of the substrate, dihydroorotate.

6. The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time using a plate reader.
7. The initial reaction rates are calculated from the linear portion of the absorbance curve.
8. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

The anti-proliferative activity of the hDHODH inhibitors was evaluated using a cell-based assay, such as the MTT or WST-8 assay, on various cancer cell lines.[5]

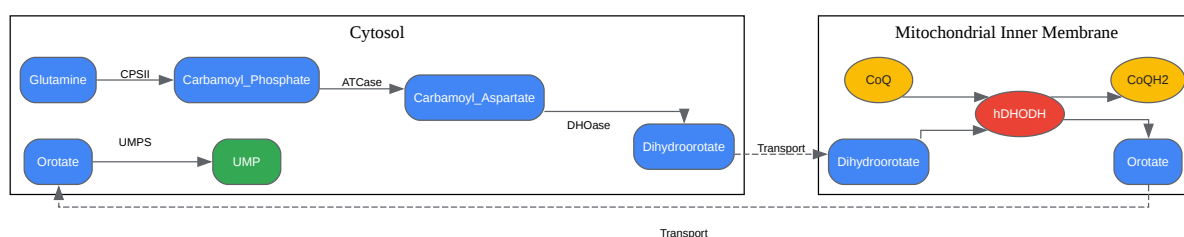
- Cell Lines and Culture:
 - A panel of human cancer cell lines (e.g., A549, HL-60, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]
- Assay Procedure:
 1. Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
 2. The cells are then treated with various concentrations of the test compounds or vehicle control (DMSO).
 3. After a specified incubation period (e.g., 72 hours), a reagent such as WST-8 is added to each well.[5]
 4. The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
 5. The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[5]
 6. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

7. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of hDHODH.

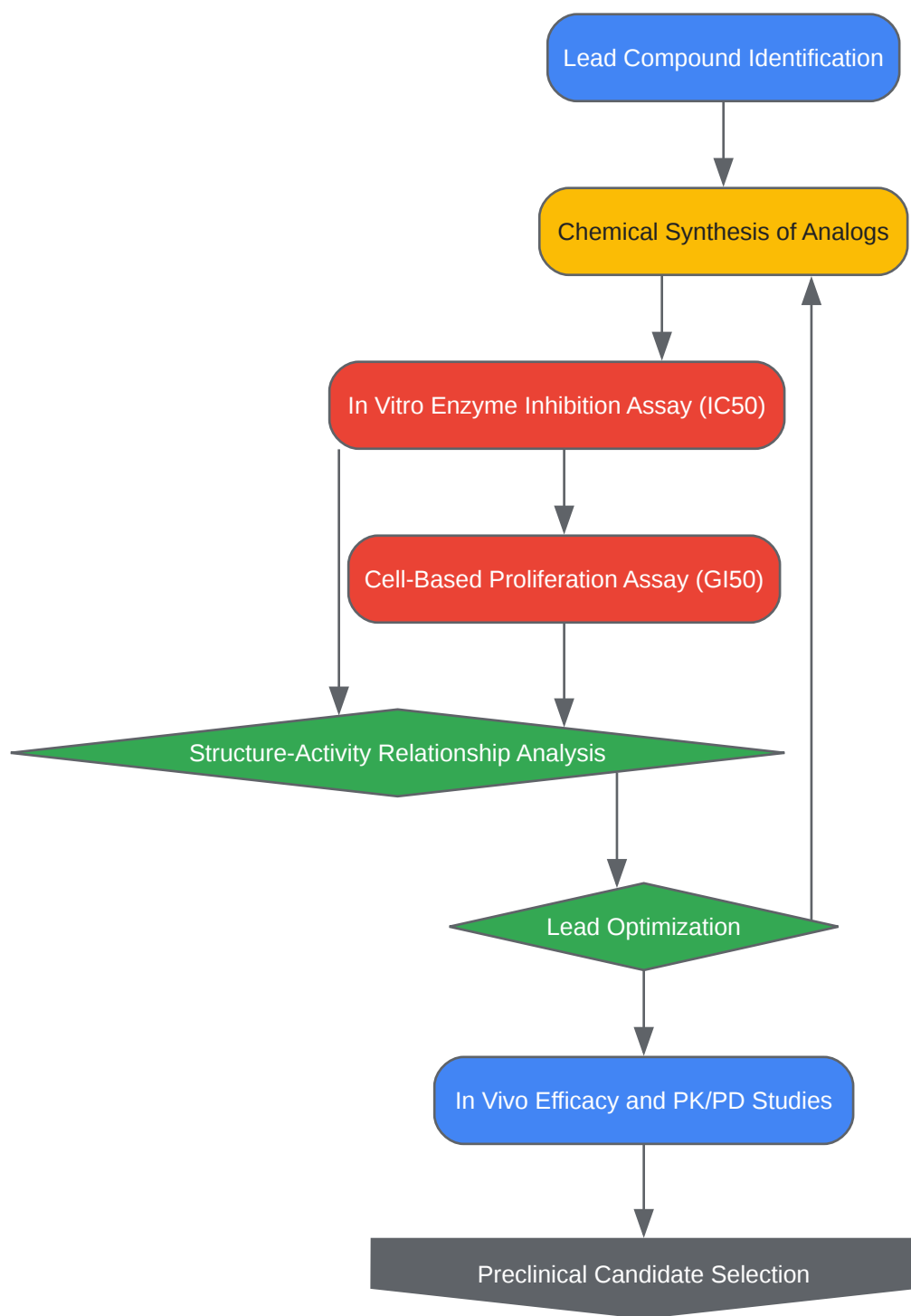


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Caption: De Novo Pyrimidine Biosynthesis Pathway.

SAR Study Workflow

This diagram outlines the logical workflow of a typical structure-activity relationship study for developing novel enzyme inhibitors.



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Caption: SAR Study Workflow.

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